molecular formula C11H12O2S B8397644 4-(3-Hydroxypropyloxy)benzo[b]thiophene

4-(3-Hydroxypropyloxy)benzo[b]thiophene

Cat. No.: B8397644
M. Wt: 208.28 g/mol
InChI Key: AWHJZIASFIFYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropyloxy)benzo[b]thiophene is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

3-(1-benzothiophen-4-yloxy)propan-1-ol

InChI

InChI=1S/C11H12O2S/c12-6-2-7-13-10-3-1-4-11-9(10)5-8-14-11/h1,3-5,8,12H,2,6-7H2

InChI Key

AWHJZIASFIFYDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)OCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-1-propanol (1.67 g) was added to a stirred solution of 4-hydroxybenzo[b]thiophene (1.50 g) and potassium carbonate (3.04 g) in 2-butanone (40 ml) under an atmosphere of nitrogen and the mixture was heated under reflux for 3 hours. The mixture was filtered and the filtrate evaporated to dryness. The solid residue was recrystallised from ethanol to give 4-(3-hydroxypropyloxy)benzo[b]thiophene of m.p. 82° C. A solution of N-chloroacetylpyrrolidine (1.47 g) in tetrahydrofuran (THF, 10 ml) was added in one portion to a stirred solution of 4-(3-hydroxypropyloxy)benzo[b]thiophene (1.75 g) and sodium hydride (60% suspension, 0.40 g) in tetrahydrofuran under an atmosphere of nitrogen and stirring was continued for 1 hour at room temperature. The solution was filtered and the filtrate evaporated to afford an oil, which was purified by flash chromatography (silica, ethylacetate:petroleum, 1:1 v/v) to yield the pyrrolidine amide of 3-(4-benzothiophenoxy)propyloxy acetic acid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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